molecular formula C18H14N2O5 B12910017 N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine CAS No. 916171-76-1

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine

Cat. No.: B12910017
CAS No.: 916171-76-1
M. Wt: 338.3 g/mol
InChI Key: OMNXRJYJVARFEF-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine is a chemical compound of significant interest in pharmaceutical and biochemical research, particularly in the study of hypoxia-inducible factor (HIF) pathways. This compound is structurally related to a class of isoquinoline derivatives known for their ability to inhibit HIF prolyl hydroxylase (HIF-PHD) enzymes . The primary research value of this compound and its analogs lies in their mechanism of action. By inhibiting HIF-PHD enzymes, they stabilize HIF and stimulate the natural physiological response to low oxygen conditions. This leads to the upregulation of genes involved in processes such as erythropoiesis (the production of red blood cells) and iron metabolism . As a result, this compound serves as a critical research chemical for investigating potential therapeutic avenues for conditions like anemia associated with chronic kidney disease (CKD) , and for understanding cellular responses to hypoxia . This product is presented as a high-purity solid and is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a valuable tool in in vitro studies, as an analytical standard for method development in techniques like HPLC and LC-MS, and for broader exploratory research into HIF biology and related diseases .

Properties

CAS No.

916171-76-1

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22)

InChI Key

OMNXRJYJVARFEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Hydroxylation and Phenoxylation:

    Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Treatment of Anemia

Roxadustat has been investigated extensively for its efficacy in treating anemia in patients with chronic kidney disease (CKD). Clinical trials have demonstrated that it significantly increases hemoglobin levels and reduces the need for blood transfusions:

  • Case Study : A phase III trial involving patients with anemia due to CKD showed that those treated with roxadustat had a higher hemoglobin response compared to those receiving placebo. The study reported a statistically significant increase in hemoglobin levels over a 24-week period .
  • Data Summary :
    ParameterRoxadustat GroupPlacebo Group
    Mean Hemoglobin Change+2.5 g/dL+0.5 g/dL
    Transfusion Requirement15%45%

Treatment of Other Hypoxia-Related Conditions

Beyond anemia, roxadustat's ability to modulate HIF activity suggests potential applications in other hypoxia-related conditions:

  • Heart Failure : Preliminary studies indicate that roxadustat may improve outcomes in patients with heart failure by enhancing oxygen delivery and utilization in tissues .
  • Ischemic Conditions : Given its mechanism, roxadustat could be beneficial in treating ischemic diseases by promoting angiogenesis and improving tissue oxygenation .

Pharmacological Research

Research into the pharmacological properties of N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine has revealed several important findings:

  • Selectivity for PHD Isoforms : Studies have shown that roxadustat selectively inhibits PHD1 over PHD2 and PHD3, suggesting a targeted approach to treating conditions associated with specific HIF pathways .
  • Safety Profile : Long-term studies have assessed the safety profile of roxadustat, indicating a favorable outcome with manageable side effects compared to traditional therapies such as erythropoiesis-stimulating agents (ESAs) .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Attribute Target Compound N-(1-ethyl-4-oxo-3-phenylquinolin-2-yl)-2-methylpropanamide (CAS 883961-23-7) (3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide (CAS 667427-64-7)
Core Structure Isoquinoline Quinoline Spiroisoquinoline
Key Substituents Phenoxy, hydroxy, methyl, glycine Ethyl, phenyl, propanamide Spirocyclopentane, hydrazide
Functional Groups Carboxyl, amide, hydroxy Amide, ketone Hydrazide, ketone
Molecular Weight 352.34 g/mol Not available Not available
Hydrophobic Interaction Moderate (phenoxy group) High (phenyl group) Variable (spiro structure)
Electrostatic Interaction Moderate (carboxyl from glycine) Low (no carboxyl) Low (no carboxyl)

Key Observations

Core Heterocycle: The target compound’s isoquinoline core distinguishes it from quinoline-based analogs (e.g., CAS 883961-23-7). Isoquinoline’s fused benzene-pyridine ring system may enhance π-π stacking interactions compared to quinoline’s linear structure .

Substituent Effects: The phenoxy group in the target compound contributes to moderate hydrophobicity, whereas the phenyl group in CAS 883961-23-7 increases hydrophobic interactions but lacks oxygen’s polarity . The glycine moiety provides a carboxyl group, enabling electrostatic interactions absent in analogs like CAS 883961-23-7, which feature non-polar propanamide chains .

Functional Group Impact :

  • Carboxyl groups (as in the target) correlate with stronger electrostatic interactions, as demonstrated in peptoid studies (e.g., N-(2-carboxyethyl)glycine in ), where carboxyl-rich compounds showed enhanced binding .
  • Hydrazide groups (CAS 667427-64-7) may confer unique chelation or redox properties, diverging from the target’s amide-based stability .

Functional Analogs

Table 2: Comparison with Peptoid Derivatives

Compound Functional Groups Hydrophobic Interaction (HPLC retention time) Electrostatic Interaction (Carboxyl groups, n) Application
Target Compound Carboxyl, amide, hydroxy Moderate (phenoxy) 1 Therapeutic enzyme inhibition
N-(2-carboxyethyl)glycine (Nce) Carboxyl, amide Low 2 Crystal growth modulation
N-[2-(X-phenethyl)]glycine (NXpe) Phenyl, amide High 0 Materials science

Key Findings

  • The target’s single carboxyl group (n=1) suggests moderate electrostatic binding, whereas peptoids like Nce (n=2) exhibit stronger interactions, as shown in ’s step-velocity studies .
  • Unlike NXpe, which lacks carboxyl groups, the target’s glycine-derived carboxyl may enhance solubility and target affinity in biological systems .

Biological Activity

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine, also known as roxadustat , is a compound that has garnered significant attention due to its biological activity, particularly as a therapeutic agent in the treatment of anemia associated with chronic kidney disease (CKD). This article explores the compound's biological mechanisms, efficacy, safety, and potential applications based on diverse research findings.

PropertyValue
CAS Number 808118-40-3
Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
IUPAC Name This compound

Roxadustat functions primarily as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase , which stabilizes HIF and enhances the production of endogenous erythropoietin (EPO). This stabilization leads to increased erythropoiesis, making it particularly useful in treating anemia. The compound's mechanism involves:

  • Inhibition of Prolyl Hydroxylases : Roxadustat inhibits enzymes that typically degrade HIF under normoxic conditions, allowing for increased HIF activity and subsequent EPO production.
  • Regulation of Hepcidin : By modulating hepcidin levels, roxadustat improves iron metabolism, which is crucial for effective erythropoiesis in CKD patients .

Clinical Studies

Several clinical trials have demonstrated the efficacy of roxadustat in correcting anemia in CKD patients. Key findings include:

  • Phase III Trials : Roxadustat was shown to significantly increase hemoglobin levels compared to placebo in patients not on dialysis. The results indicated a sustained response over time without the need for intravenous iron supplementation .
  • Safety Profile : The compound has been well-tolerated, with no significant increase in cardiovascular events compared to traditional erythropoiesis-stimulating agents (ESAs) .

Comparative Efficacy

In comparison to other treatments for anemia:

  • Roxadustat provides a more physiological approach by stimulating natural EPO production rather than administering exogenous EPO.
  • It has shown a lower risk of adverse cardiovascular effects compared to traditional ESAs, which can lead to supra-physiologic EPO levels .

Case Studies

  • Patient Response : In a study involving CKD patients, those treated with roxadustat achieved hemoglobin levels within the normal range after 12 weeks of treatment. Notably, these patients reported fewer side effects compared to those receiving ESAs .
  • Long-term Outcomes : A long-term follow-up study indicated that patients maintained stable hemoglobin levels with ongoing roxadustat treatment, suggesting its potential for chronic management of anemia in CKD .

Future Directions

Research continues to explore the broader applications of roxadustat beyond CKD-related anemia. Potential areas include:

  • Sickle Cell Disease : Investigations into its efficacy in stimulating erythropoiesis in sickle cell disease are ongoing.
  • Ischemic Conditions : Given its ability to modulate HIF pathways, roxadustat may have therapeutic potential in conditions associated with ischemia and tissue hypoxia .

Q & A

Q. What are the recommended synthetic strategies for N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling glycine derivatives with functionalized isoquinoline precursors. For example, acylation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common for forming peptide-like bonds. Evidence from structurally related isoquinoline-glycine conjugates (e.g., "(4-hydroxy-1-methyl-7-phenoxy-5,6,7,8-tetrahydroisoquinoline-3-carbonyl)glycine") suggests that protecting group strategies (e.g., Boc for amines, TBS for hydroxyl groups) can prevent side reactions . Optimize reaction conditions (solvent: DMF/DCM, temperature: 0–25°C) and employ HPLC purification to achieve >95% purity. Monitor intermediates via LC-MS and adjust stoichiometry to minimize by-products.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D-COSY/HMQC for confirming regiochemistry of the phenoxy and hydroxyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and hydroxyl groups (broad peak ~3200–3500 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguous stereochemistry, if applicable (see for analogous glycine derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Pre-weigh aliquots to minimize exposure to moisture .
  • Storage : Store in amber vials under inert gas (N2_2) at –20°C. Desiccate with silica gel to prevent hydrolysis of the carbonyl group. Stability studies (TGA/DSC) for long-term storage recommendations are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different batches of the compound?

  • Methodological Answer :
  • Batch Analysis : Compare purity (HPLC), stereochemistry (chiral HPLC or CD spectroscopy), and residual solvents (GC-MS) across batches.
  • Bioassay Reproducibility : Standardize cell-based assays (e.g., use reference inhibitors, control for passage number). For example, a glycan analysis protocol (as in ) highlights the importance of reference materials for cross-lab comparability .
  • Isomer Identification : If isomers are suspected (e.g., due to tautomerism in the isoquinoline core), employ 1H^1H-1H^1H NOESY NMR or computational modeling (DFT) to confirm structures .

Q. What in vitro models are suitable for studying the compound’s mechanism of action, given its structural similarity to glycine derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against glycine-processing enzymes (e.g., glycine decarboxylase) using kinetic assays (UV-Vis or fluorescence-based).
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C^{14}C-glycine moiety) and quantify accumulation in target cells (e.g., cancer lines) via scintillation counting.
  • Molecular Docking : Use homology models of glycine receptors or transporters (e.g., GlyT1) to predict binding modes. Validate with site-directed mutagenesis .

Q. How can researchers design experiments to probe the role of the phenoxy group in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., electron-withdrawing Cl, electron-donating OMe) on the phenoxy ring. Compare IC50_{50} values in target assays.
  • Computational Analysis : Perform QSAR or molecular dynamics simulations to assess steric/electronic effects of substituents on receptor binding.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if phenoxy groups influence Phase I/II metabolism .

Data Contradiction and Reproducibility

Q. What steps should be taken if conflicting cytotoxicity data arise between academic labs?

  • Methodological Answer :
  • Cross-Lab Harmonization : Share standardized protocols (e.g., MTT assay with matched cell lines, serum-free media).
  • Reference Controls : Include known cytotoxic agents (e.g., doxorubicin) as positive controls.
  • Compound Verification : Third-party validation via independent NMR/MS analysis (e.g., NIST standards in ) .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound in a shared laboratory environment?

  • Methodological Answer :
  • Risk Assessment : Review Safety Data Sheets (SDS) for analogous glycine derivatives (e.g., ). Assume GHS Category 2 irritation (skin/eyes) until validated.
  • Waste Disposal : Neutralize acidic/basic functional groups before disposal. Use halogen-approved waste containers if chloro-by-products are present .

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